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For Researchers, Scientists, and Drug Development Professionals

Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-

d]pyrimidine class.[1] It has demonstrated significant preclinical activity, primarily targeting the

Src kinase family.[1][2] Additionally, SAR103168 exhibits nanomolar inhibitory activity against

other kinases implicated in cancer progression, including Bcr-Abl and various angiogenic

receptor kinases such as VEGFR, Tie2, PDGFR, FGFR, and EGFR.[1][2] Developed for

potential therapeutic use in myeloid leukemias, SAR103168 has been shown to inhibit

proliferation and induce apoptosis in leukemic cells.[1]

These application notes provide detailed protocols for assessing the kinase activity of

SAR103168, with a primary focus on its most potent target, Src kinase. The protocols

described herein are essential for researchers aiming to evaluate the inhibitory potential of

SAR103168 and similar compounds in both biochemical and cellular contexts.

Data Presentation
The inhibitory activity of SAR103168 against a panel of purified kinases is summarized below.

The data is presented as the half-maximal inhibitory concentration (IC50), which represents the

concentration of the compound required to inhibit 50% of the kinase activity.
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Kinase Target IC50 (nM) Notes

Src 0.65 ± 0.02

Determined using an in vitro

autophosphorylation assay

with the Src kinase domain

(Src(260-535)) at 100 µM ATP.

[1]

Bcr-Abl Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[2]

VEGFR1 Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

VEGFR2 Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

Tie2 Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

PDGFR Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

FGFR1 Nanomolar Activity Specific IC50 values are not

publicly available, but

preclinical studies report
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potent inhibition at nanomolar

concentrations.[1]

FGFR3 Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

EGFR Nanomolar Activity

Specific IC50 values are not

publicly available, but

preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

Signaling Pathway Diagram
The following diagram illustrates the simplified Src signaling pathway and the point of inhibition

by SAR103168.
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Click to download full resolution via product page

Caption: Inhibition of Src kinase by SAR103168 blocks downstream signaling pathways.

Experimental Protocols
Biochemical Src Kinase Activity Assay (ADP-Glo™
Format)
This protocol describes a luminescent-based biochemical assay to determine the IC50 of

SAR103168 against purified Src kinase. The ADP-Glo™ Kinase Assay measures the amount

of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

Recombinant human Src kinase

Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

ATP

SAR103168

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM

DTT)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:
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Add Src kinase and substrate

Pre-incubate at room temperature

Initiate reaction by adding ATP

Incubate at 30°C

Stop kinase reaction and deplete ATP
(Add ADP-Glo™ Reagent)

Incubate at room temperature

Convert ADP to ATP and generate light
(Add Kinase Detection Reagent)

Incubate at room temperature

Read luminescence
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Caption: Workflow for the biochemical Src kinase activity assay.
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Procedure:

Prepare SAR103168 dilutions: Perform a serial dilution of SAR103168 in DMSO, followed by

a dilution in Kinase Reaction Buffer to achieve the desired final concentrations. Include a

DMSO-only control.

Set up the kinase reaction: In a white assay plate, add 5 µL of the diluted SAR103168 or

DMSO control.

Add 10 µL of a solution containing Src kinase and the substrate peptide in Kinase Reaction

Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

Initiate the kinase reaction: Add 10 µL of ATP solution in Kinase Reaction Buffer to each well.

The final ATP concentration should be at or near the Km for Src.

Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.

Stop the reaction and deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate

at room temperature for 40 minutes.

Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room

temperature for 30-60 minutes.

Measure luminescence: Read the luminescence signal using a plate reader.

Data analysis: Plot the luminescence signal against the logarithm of the SAR103168
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Src Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory activity of SAR103168 on Src

autophosphorylation in a cellular context. The level of phosphorylated Src (p-Src) at Tyr416, an

indicator of Src activation, is measured by Western blot.

Materials:

Human cancer cell line with active Src signaling (e.g., A431, HT-29)
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Cell culture medium and supplements

SAR103168

DMSO (vehicle control)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for Western blots

Experimental Workflow Diagram:
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Caption: Workflow for the cell-based Src phosphorylation assay.
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Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of SAR103168 or DMSO for a specified time (e.g.,

2-24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at

room temperature. Incubate the membrane with the primary antibody against phospho-Src

(Tyr416) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an

imaging system.

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped

and reprobed with an antibody against total Src.

Data Analysis: Quantify the band intensities for p-Src and total Src. The inhibitory effect of

SAR103168 is determined by the reduction in the p-Src/total Src ratio.

Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the

inhibitory activity of SAR103168 against its primary target, Src kinase. The biochemical assay

is suitable for high-throughput screening and precise determination of IC50 values, while the

cell-based assay provides valuable insights into the compound's efficacy in a more
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physiologically relevant context. These methodologies are crucial for the continued

investigation of SAR103168 and the development of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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